H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-OH
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Overview
Description
Luteinizing hormone-releasing hormone (1-5) is a peptide fragment derived from the larger luteinizing hormone-releasing hormone. This compound plays a significant role in the regulation of reproductive functions by controlling the secretion of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of luteinizing hormone-releasing hormone (1-5) involves a multi-step reaction process. One common method includes the use of tert-butyl L-tyrosinate as a starting material. The reaction proceeds through several steps, including deprotection and coupling reactions, to yield the final product . The reaction conditions typically involve the use of solvents like dioxane and methanol, with reaction times ranging from a few hours to overnight .
Industrial Production Methods: Industrial production of luteinizing hormone-releasing hormone (1-5) often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The process includes steps such as coupling, deprotection, and cleavage from the resin, followed by purification .
Chemical Reactions Analysis
Types of Reactions: Luteinizing hormone-releasing hormone (1-5) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or targeting properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of luteinizing hormone-releasing hormone (1-5) include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling reagents like dicyclohexylcarbodiimide. The reaction conditions vary depending on the desired modification but often involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include modified peptides with enhanced stability or activity. For example, glycosylation of luteinizing hormone-releasing hormone (1-5) can improve its enzymatic stability and half-life in biological systems .
Scientific Research Applications
Luteinizing hormone-releasing hormone (1-5) has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and modification techniques. In biology, it is employed to investigate the regulation of reproductive hormones and their effects on various physiological processes . In medicine, luteinizing hormone-releasing hormone (1-5) and its analogs are used in the treatment of hormone-dependent cancers, such as prostate and breast cancer . Additionally, it is utilized in drug delivery systems for targeted cancer therapy .
Mechanism of Action
The mechanism of action of luteinizing hormone-releasing hormone (1-5) involves binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the regulation of gene expression and hormone secretion . The primary molecular targets include the luteinizing hormone-releasing hormone receptors on the pituitary gland, which control the release of luteinizing hormone and follicle-stimulating hormone .
Comparison with Similar Compounds
Luteinizing hormone-releasing hormone (1-5) can be compared with other similar compounds, such as glycosylated luteinizing hormone-releasing hormone analogs. These analogs have been modified to improve their stability and activity in biological systems . Other similar compounds include luteinizing hormone-releasing hormone agonists and antagonists, which are used in various therapeutic applications . The uniqueness of luteinizing hormone-releasing hormone (1-5) lies in its specific sequence and its ability to regulate reproductive hormones effectively.
List of Similar Compounds:- Glycosylated luteinizing hormone-releasing hormone analogs
- Luteinizing hormone-releasing hormone agonists
- Luteinizing hormone-releasing hormone antagonists
Properties
IUPAC Name |
2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N8O9/c43-16-28(33(49)41-27(34(50)51)11-18-5-7-21(44)8-6-18)42-31(47)25(12-19-14-36-23-4-2-1-3-22(19)23)39-32(48)26(13-20-15-35-17-37-20)40-30(46)24-9-10-29(45)38-24/h1-8,14-15,17,24-28,36,43-44H,9-13,16H2,(H,35,37)(H,38,45)(H,39,48)(H,40,46)(H,41,49)(H,42,47)(H,50,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBDLEHCIKUJSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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